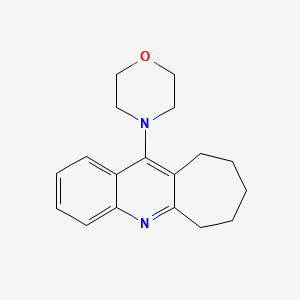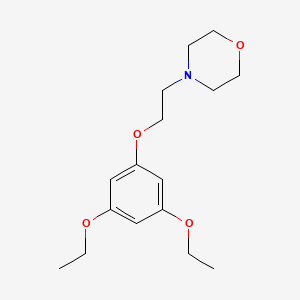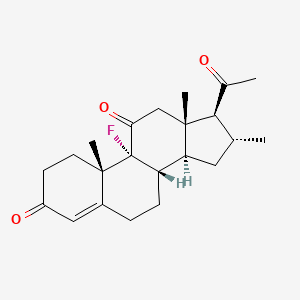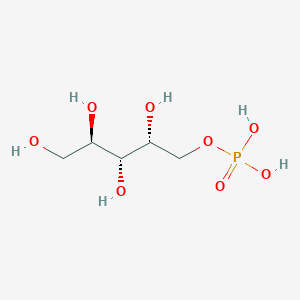![molecular formula C15H24O2 B1203552 (2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1203552.png)
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is a guaiane-type sesquiterpenoid hemiketal. It has garnered attention due to its diverse pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, and anti-viral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is typically extracted from the essential oil of Curcumae rhizoma. The extraction process involves steam distillation followed by purification steps such as column chromatography . The compound can also be synthesized through chemical modification of related sesquiterpenoids, involving steps like epoxidation and cyclization .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources, given the complexity of its synthetic routes. The large-scale extraction involves the use of advanced distillation techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of the original compound .
Applications De Recherche Scientifique
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol has a wide range of scientific research applications:
Mécanisme D'action
The compound exerts its effects through multiple molecular targets and pathways:
GABA(A) Receptors: It acts as an allosteric enhancer of GABA(A) receptors, facilitating GABA-activated currents and modulating neural activity.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
Anti-cancer Mechanisms: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: Another bioactive compound from Curcumae rhizoma with anti-inflammatory and anti-cancer properties.
Turmerone: A sesquiterpenoid with similar pharmacological activities.
Uniqueness
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is unique due to its specific molecular structure, which confers distinct pharmacological activities. Unlike curcumin and turmerone, this compound has a unique combination of a five-membered ring and a six-membered ring, contributing to its diverse bioactivities .
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(2S,5S,8S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13-,14?,15-/m0/s1 |
Clé InChI |
QRMPRVXWPCLVNI-XIQJJJERSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2C13C[C@H]([C@@](O3)(CC2=C)O)C(C)C |
SMILES canonique |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C |
Synonymes |
curcumol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)













